molecular formula C15H33AsO B14468007 Tris(3-methylbutyl)(oxo)-lambda~5~-arsane CAS No. 65603-21-6

Tris(3-methylbutyl)(oxo)-lambda~5~-arsane

Cat. No.: B14468007
CAS No.: 65603-21-6
M. Wt: 304.34 g/mol
InChI Key: IQPXJRPNVQMGGX-UHFFFAOYSA-N
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Description

Tris(3-methylbutyl)(oxo)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three 3-methylbutyl groups attached to an arsenic atom, which is also bonded to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(3-methylbutyl)(oxo)-lambda~5~-arsane typically involves the reaction of arsenic trioxide with 3-methylbutyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

As2O3+6C5H12O2As(C5H11)3O+3H2O\text{As}_2\text{O}_3 + 6 \text{C}_5\text{H}_{12}\text{O} \rightarrow 2 \text{As}(\text{C}_5\text{H}_{11})_3\text{O} + 3 \text{H}_2\text{O} As2​O3​+6C5​H12​O→2As(C5​H11​)3​O+3H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tris(3-methylbutyl)(oxo)-lambda~5~-arsane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: The 3-methylbutyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction may produce arsenic trihydride.

Scientific Research Applications

Tris(3-methylbutyl)(oxo)-lambda~5~-arsane has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tris(3-methylbutyl)(oxo)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Tris(3-methylbutyl)phosphine oxide: Similar in structure but contains phosphorus instead of arsenic.

    Tris(3-methylbutyl)borate: Contains boron instead of arsenic and has different chemical properties.

Uniqueness

Tris(3-methylbutyl)(oxo)-lambda~5~-arsane is unique due to the presence of the arsenic atom, which imparts distinct chemical reactivity and potential biological activity compared to its phosphorus and boron analogs. The compound’s ability to form stable complexes with various ligands makes it valuable in research and industrial applications.

Properties

CAS No.

65603-21-6

Molecular Formula

C15H33AsO

Molecular Weight

304.34 g/mol

IUPAC Name

1-[bis(3-methylbutyl)arsoryl]-3-methylbutane

InChI

InChI=1S/C15H33AsO/c1-13(2)7-10-16(17,11-8-14(3)4)12-9-15(5)6/h13-15H,7-12H2,1-6H3

InChI Key

IQPXJRPNVQMGGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC[As](=O)(CCC(C)C)CCC(C)C

Origin of Product

United States

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